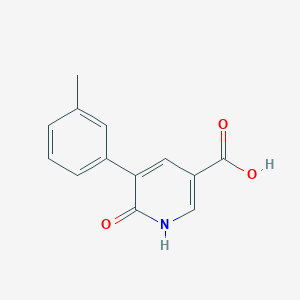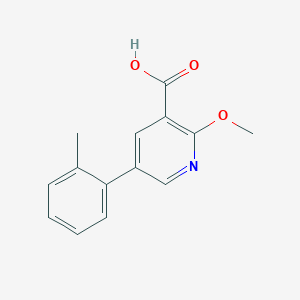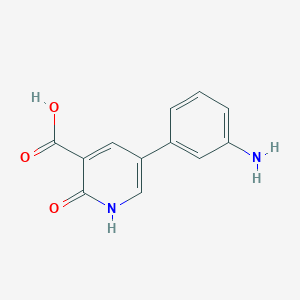
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(4-methylphenyl)nicotinic acid (MMPNA) is a naturally occurring organic compound that has been found to possess a wide range of biological activities. It is an important component of many biological systems, and has been studied extensively in recent years due to its potential applications in medicine, agriculture and industry. MMPNA has been found to have anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal activities, as well as being involved in the regulation of cell metabolism.
Mécanisme D'action
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% is believed to act by binding to cell receptors, which then activates a series of biochemical pathways. In particular, it is believed to activate the signaling pathways involved in the regulation of inflammation, cell growth, and cell death. Additionally, it is believed to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been found to be involved in the regulation of cell metabolism, and to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be synthesized in a relatively simple reaction. Additionally, it is relatively non-toxic, and is not known to have any adverse effects when used in laboratory experiments. However, it is also relatively expensive, and its solubility in water is limited.
Orientations Futures
There are several potential future directions for 2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% research. First, it could be further studied for its potential applications in medicine, agriculture, and industry. Additionally, it could be further studied for its potential to regulate cell metabolism and inhibit enzymes involved in the metabolism of carbohydrates and lipids. Finally, it could be further studied for its potential to act as an antioxidant, and for its potential to act as an anti-aging agent.
Méthodes De Synthèse
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% can be synthesized from the reaction of 4-methylphenylacetic acid and 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Applications De Recherche Scientifique
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has been studied for its potential applications in medicine, agriculture and industry. In medicine, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. In agriculture, it has been studied for its potential to control pests and diseases. In industry, it has been studied for its potential applications in the production of drugs, cosmetics, and food additives.
Propriétés
IUPAC Name |
2-methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-12(14(16)17)13(18-2)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFGRAZVLBVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686933 |
Source


|
| Record name | 2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylphenyl)nicotinic acid | |
CAS RN |
1261953-30-3 |
Source


|
| Record name | 2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














